N-(3-acetylphenyl)-4-(dipropylsulfamoyl)benzamide
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Overview
Description
The description of a chemical compound typically includes its molecular formula, molecular weight, and structural formula. It may also include information about its physical appearance (e.g., color, state of matter).
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound. It would include the starting materials, the reaction conditions, and the yield of the product.Molecular Structure Analysis
This would involve the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. It would include information about the reaction conditions, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability.Scientific Research Applications
Discovery and Anticonvulsant Activity
The compound has been explored for its anticonvulsant activity in several animal models. A study found it to be effective against maximal electroshock (MES) induced seizures in mice. This research highlights its potential as a new anticonvulsant, focusing on modifications to enhance plasma concentrations and minimize metabolic inactivation, thereby increasing efficacy (Robertson et al., 1987).
Synthesis and Evaluation of Derivatives
Another study focused on the synthesis and biological evaluation of benzenesulfonamide derivatives, showcasing their in vitro antitumor activity against certain cell lines. This highlights the compound's utility in developing novel therapeutic agents with potential antitumor properties (Fahim & Shalaby, 2019).
Novel Synthesis Methods
Research has also delved into innovative synthesis methods that enable the creation of new compounds with potential applications in drug development and other fields. For example, one study detailed a novel synthesis approach for pyrroles and pyrrolin-2-ones through the reduction of oximes and nitro compounds to imines (Barton et al., 1986).
Chromatographic Determination
The determination of this compound in biological samples, such as rat serum and urine, through liquid chromatography has been developed for pharmacokinetic studies. This advancement aids in the accurate measurement of drug concentrations, essential for the evaluation of pharmacological effects (Dockens et al., 1987).
Routes to Heterocycles
Explorations into the synthesis of heterocyclic compounds via sulphenylation of unsaturated amides have been reported. This method opens new pathways for creating heterocycles, which are crucial in medicinal chemistry and drug design (Samii et al., 1987).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and environmental impact.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, and areas where further study is needed.
Please note that this is a general outline and the specific details would depend on the particular compound being studied. For a detailed analysis of a specific compound, I would recommend consulting a chemistry textbook or a scientific research paper. If you have access to a university library, they may be able to help you find more specific information. Also, please remember to handle all chemicals safely and responsibly, and always wear appropriate personal protective equipment when working with chemicals.
properties
IUPAC Name |
N-(3-acetylphenyl)-4-(dipropylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-4-13-23(14-5-2)28(26,27)20-11-9-17(10-12-20)21(25)22-19-8-6-7-18(15-19)16(3)24/h6-12,15H,4-5,13-14H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAEWXZBLFMQXDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-4-(dipropylsulfamoyl)benzamide |
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